molecular formula C7H12S2 B14446835 1,1-Bis(ethylsulfanyl)propadiene CAS No. 79159-22-1

1,1-Bis(ethylsulfanyl)propadiene

Cat. No.: B14446835
CAS No.: 79159-22-1
M. Wt: 160.3 g/mol
InChI Key: JPOCQMORJSUXME-UHFFFAOYSA-N
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Description

1,1-Bis(ethylsulfanyl)propadiene is an organic compound characterized by the presence of two ethylsulfanyl groups attached to a propadiene backbone. This compound is part of the broader class of organosulfur compounds, which are known for their diverse chemical properties and applications in various fields such as organic synthesis, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Bis(ethylsulfanyl)propadiene typically involves the deprotonation of a [2,2-bis(ethylsulfanyl)vinyl]triphenylphosphonium salt followed by a reaction with diarylketenes . This method yields the desired compound in moderate yields. The reaction conditions often require an inert atmosphere, such as argon, and the use of anhydrous solvents to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like distillation and crystallization, would likely be applied to produce this compound efficiently.

Chemical Reactions Analysis

Types of Reactions

1,1-Bis(ethylsulfanyl)propadiene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ethylsulfanyl groups to thiols.

    Substitution: Nucleophilic substitution reactions can replace the ethylsulfanyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with H₂O₂ can yield sulfoxides, while reduction with LiAlH₄ can produce thiols.

Scientific Research Applications

1,1-Bis(ethylsulfanyl)propadiene has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organosulfur compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: It is used in the development of materials with unique properties, such as high thermal stability and resistance to oxidation.

Mechanism of Action

The mechanism of action of 1,1-Bis(ethylsulfanyl)propadiene involves its interaction with molecular targets through its ethylsulfanyl groups. These groups can participate in various chemical reactions, such as forming covalent bonds with nucleophiles or undergoing redox reactions. The pathways involved often include the formation of reactive intermediates that can further react with other molecules, leading to the desired chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    1,1-Bis(methylsulfanyl)propadiene: Similar structure but with methyl groups instead of ethyl groups.

    1,1-Bis(propylsulfanyl)propadiene: Similar structure but with propyl groups instead of ethyl groups.

    1,1-Bis(ethylsulfanyl)ethane: Similar structure but with an ethane backbone instead of propadiene.

Uniqueness

1,1-Bis(ethylsulfanyl)propadiene is unique due to its specific combination of ethylsulfanyl groups and a propadiene backbone, which imparts distinct chemical properties

Properties

CAS No.

79159-22-1

Molecular Formula

C7H12S2

Molecular Weight

160.3 g/mol

InChI

InChI=1S/C7H12S2/c1-4-7(8-5-2)9-6-3/h1,5-6H2,2-3H3

InChI Key

JPOCQMORJSUXME-UHFFFAOYSA-N

Canonical SMILES

CCSC(=C=C)SCC

Origin of Product

United States

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